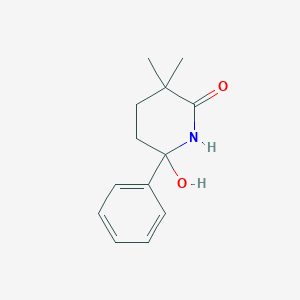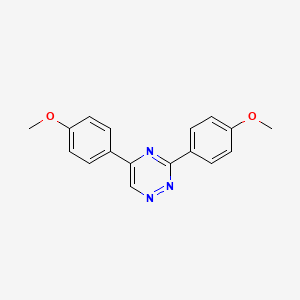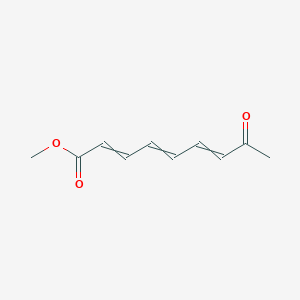
6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom This compound is characterized by the presence of a hydroxy group, two methyl groups, and a phenyl group attached to the piperidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,3-dimethyl-2-butanone with phenylhydrazine followed by cyclization can yield the desired piperidinone. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 6-oxo-3,3-dimethyl-6-phenylpiperidin-2-one, while reduction of the carbonyl group can produce 6-hydroxy-3,3-dimethyl-6-phenylpiperidin-2-ol.
科学的研究の応用
6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the piperidinone ring play crucial roles in its binding to enzymes or receptors, modulating their activity. The phenyl group may contribute to the compound’s overall hydrophobicity and influence its interaction with lipid membranes or hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
6-Hydroxy-3,3-dimethylpiperidin-2-one: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
3,3-Dimethyl-6-phenylpiperidin-2-one: Lacks the hydroxy group, which may influence its solubility and interaction with molecular targets.
6-Phenylpiperidin-2-one: Lacks both the hydroxy and methyl groups, resulting in different chemical and biological properties.
Uniqueness
6-Hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one is unique due to the combination of its hydroxy, methyl, and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
848132-92-3 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
6-hydroxy-3,3-dimethyl-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-12(2)8-9-13(16,14-11(12)15)10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3,(H,14,15) |
InChIキー |
BNNMGCRKVQYXJM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(NC1=O)(C2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)


![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)

![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)

![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)

